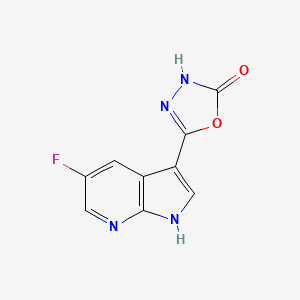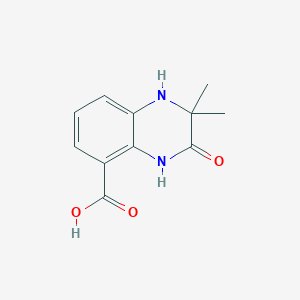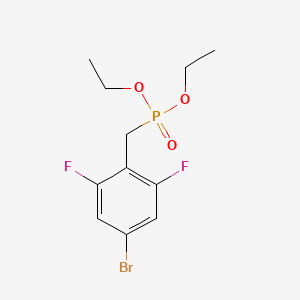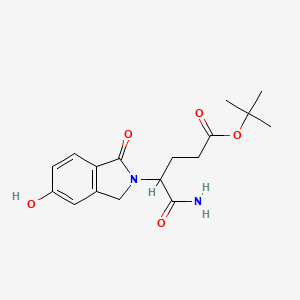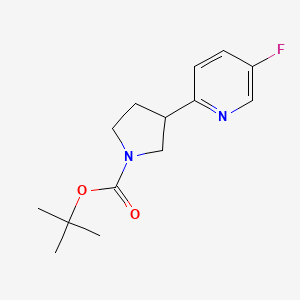
2-(1-Boc-3-pyrrolidinyl)-5-fluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Boc-3-pyrrolidinyl)-5-fluoropyridine is a chemical compound that features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a fluoropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Boc-3-pyrrolidinyl)-5-fluoropyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the pyrrolidine ring.
Fluoropyridine Coupling: The fluoropyridine moiety is coupled with the Boc-protected pyrrolidine through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Conducting the synthesis in large reactors with controlled temperature and pressure.
Continuous Flow Processing: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
2-(1-Boc-3-pyrrolidinyl)-5-fluoropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-(1-Boc-3-pyrrolidinyl)-5-fluoropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-Boc-3-pyrrolidinyl)-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety may engage in hydrogen bonding and π-π interactions with target proteins, while the Boc-protected pyrrolidine ring can influence the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
2-(1-Boc-3-pyrrolidinyl)acetic Acid: Shares the Boc-protected pyrrolidine ring but differs in the attached functional group.
2-(1-Boc-3-pyrrolidinyl)acetonitrile: Similar structure with a nitrile group instead of the fluoropyridine moiety.
Uniqueness
2-(1-Boc-3-pyrrolidinyl)-5-fluoropyridine is unique due to the presence of the fluoropyridine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C14H19FN2O2 |
|---|---|
分子量 |
266.31 g/mol |
IUPAC 名称 |
tert-butyl 3-(5-fluoropyridin-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-7-6-10(9-17)12-5-4-11(15)8-16-12/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI 键 |
KCRDVIIQDMCACT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



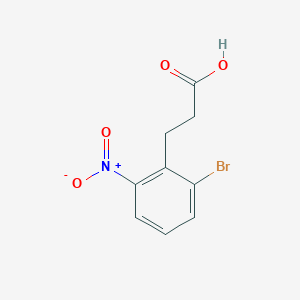


![4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline](/img/structure/B13686943.png)
